(E)-Oaklactone,(trans)-3-methyloctanoicacid-gamma-lactone,(+)-trans-whiskeylactone,5-butyldihydro-4-methyl-2(3H)-furanone
Overview
Description
(E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone is a complex organic compound known for its presence in various natural products and its significance in the flavor and fragrance industry. This compound is a type of lactone, which is a cyclic ester that can be derived from the corresponding hydroxy acid. It is particularly notable for its contribution to the aroma and taste profiles of certain foods and beverages, especially whiskey, where it imparts a characteristic oak-like flavor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone typically involves the cyclization of the corresponding hydroxy acid. One common method is the acid-catalyzed cyclization of 3-methyloctanoic acid. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to catalyze the cyclization reaction under milder conditions. This method can offer advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted lactones or open-chain derivatives.
Scientific Research Applications
(E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry to impart characteristic aromas and flavors to food and beverages.
Mechanism of Action
The mechanism of action of (E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. In the context of its flavor and fragrance properties, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a characteristic oak-like aroma. In biological systems, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
(E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone can be compared with other similar lactones, such as:
Gamma-decalactone: Known for its peach-like aroma.
Delta-decalactone: Imparts a creamy, coconut-like flavor.
Gamma-nonalactone: Contributes a coconut-like aroma.
Gamma-octalactone: Known for its fruity, coconut-like scent.
The uniqueness of (E)-Oaklactone, (trans)-3-methyloctanoicacid-gamma-lactone, (+)-trans-whiskeylactone, 5-butyldihydro-4-methyl-2(3H)-furanone lies in its specific oak-like aroma, which is distinct from the fruity or creamy notes of other lactones. This makes it particularly valuable in the flavor and fragrance industry, especially in the production of whiskey and other oak-aged beverages.
Properties
IUPAC Name |
(4S,5R)-5-butyl-4-methyloxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H](CC(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017484 | |
Record name | (E)-Whiskeylactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80041-01-6, 39638-67-0 | |
Record name | (+)-Whiskey lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80041-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-4-methyldihydro-2(3H)-furanone, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080041016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Whiskeylactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BUTYL-4-METHYLDIHYDRO-2(3H)-FURANONE, TRANS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A29T3GS95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-BUTYL-4-METHYLDIHYDRO-2(3H)-FURANONE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29IPH2W8KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quercus lactone A?
A1: Quercus lactone A has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol.
Q2: How is Quercus lactone A synthesized?
A2: Several synthetic routes to Quercus lactone A have been developed. Some approaches include:
- From Nitropentane: A Michael reaction of nitropentane with methyl crotonate, followed by Nef reaction and reduction yields Quercus lactone A.
- From Crotonic Acid: Reacting pentanal with crotonic acid followed by reduction with NaBH4 produces Quercus lactone A.
- Using 1-alkenyl-1,1-heterobimetallics: This method utilizes a cyclopropanation strategy and subsequent rearrangement to synthesize both Quercus lactone A and B.
- From 2-Alkoxytetrahydrofurans: Sonochemical irradiation can accelerate the conversion of 2-alkoxytetrahydrofurans to γ-butyrolactones, including Quercus lactone A.
Q3: What is the absolute configuration of Quercus lactone A?
A3: Quercus lactone A possesses the (3S,4R) configuration. This was determined through studies of paramagnetic shifts in PMR spectra and chemical correlation with 2-hydroxyhexanoic acid.
Q4: Are there any spectroscopic data available for Quercus lactone A?
A4: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like GC-mass spectrometry and 1H NMR spectroscopy have been employed for the characterization of Quercus lactone A and its derivatives.
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